molecular formula C11H18 B14751173 Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane] CAS No. 180-42-7

Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]

Cat. No.: B14751173
CAS No.: 180-42-7
M. Wt: 150.26 g/mol
InChI Key: MJEPZAJPBUPALK-UHFFFAOYSA-N
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Description

Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] is a unique organic compound characterized by its spirocyclic structure, which consists of a bicyclo[4.1.0]heptane ring system fused to a cyclopentane ring. This compound is notable for its rigidity and strain, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed cycloisomerization of 1,6-enynes. Catalysts such as platinum(II) and gold(I) are often employed to facilitate this transformation . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] is less common due to its specialized applications. when produced on a larger scale, similar catalytic processes are used, often with optimizations for yield and purity. The scalability of these reactions depends on the availability of starting materials and the efficiency of the catalytic systems.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the strained carbon atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols.

Scientific Research Applications

Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] involves its interaction with molecular targets through its strained ring system. The strain in the spirocyclic structure can facilitate reactions with nucleophiles or electrophiles, leading to the formation of new bonds and the release of ring strain energy. This reactivity is harnessed in various synthetic applications and biological studies.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: A simpler analog without the spirocyclic attachment.

    Spiro[cyclopropane-1,1’-indane]: Another spirocyclic compound with different ring systems.

    Spiro[cyclopentane-1,1’-cyclohexane]: A spirocyclic compound with larger ring systems.

Uniqueness

Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] is unique due to its specific ring strain and the combination of bicyclo[4.1.0]heptane and cyclopentane rings. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for studying spirocyclic chemistry and its applications .

Properties

CAS No.

180-42-7

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]

InChI

InChI=1S/C11H18/c1-2-6-10-9(5-1)11(10)7-3-4-8-11/h9-10H,1-8H2

InChI Key

MJEPZAJPBUPALK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C23CCCC3

Origin of Product

United States

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